molecular formula C14H18N2O3S B12663023 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate CAS No. 183136-09-6

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate

Cat. No.: B12663023
CAS No.: 183136-09-6
M. Wt: 294.37 g/mol
InChI Key: GQPNTDMKAUSPIB-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate is a synthetic organic compound featuring a 1,2-benzothiazol-3-one core, a heterocyclic scaffold of significant interest in medicinal chemistry and biochemical research . The 1,2-benzothiazol-3-one (benzisothiazolinone) moiety is known for its broad spectrum of biological activities, primarily functioning as a microbicide and fungicide . This structure is approximately planar, a feature that may influence its interaction with biological targets . The compound is synthesized by reacting a benzisothiazolone precursor with a carbamate derivative, a class of reactions established for similar molecules . Benzothiazole and benzisothiazolone derivatives are extensively investigated for their potent and diverse pharmacological properties, which include antimicrobial, antitumor, anti-inflammatory, and neuroprotective activities . They have been shown to act as enzyme inhibitors, targeting systems such as DNA gyrase in bacteria and various protein kinases in cancer research . Furthermore, related compounds serve as important scaffolds in developing agents for neurodegenerative diseases like Alzheimer's, with some derivatives used as imaging reagents for amyloid plaques . Researchers can utilize this compound as a key intermediate or as a structural analog in designing novel bioactive molecules, studying structure-activity relationships (SAR), and exploring mechanisms of action against various biological targets. This product is intended for research purposes in laboratory settings only.

Properties

CAS No.

183136-09-6

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate

InChI

InChI=1S/C14H18N2O3S/c1-2-3-8-15-14(18)19-10-9-16-13(17)11-6-4-5-7-12(11)20-16/h4-7H,2-3,8-10H2,1H3,(H,15,18)

InChI Key

GQPNTDMKAUSPIB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of 2-aminobenzenethiol and an aldehyde in the presence of an acid catalyst to form the benzothiazole ring . The resulting benzothiazole derivative is then reacted with N-butyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate, comparisons with analogous benzothiazole derivatives and carbamate-containing compounds are critical.

Structural Analogues in the Benzothiazole Family

a. Methyl 2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate

  • Structure : Features a 1,2-benzothiazole ring with 1,1,3-trioxo groups and a methyl ester substituent.
  • Key Differences :
    • The trioxo groups increase electron-withdrawing effects compared to the 3-oxo group in the target compound.
    • The methyl ester group confers higher polarity but lower lipophilicity than the N-butylcarbamate chain.

b. L-742694

  • Structure : Contains a morpholine ring fused with a 3-oxo-1,2,4-triazole moiety.
  • Key Differences :
    • The triazole ring (vs. benzothiazole) alters aromaticity and hydrogen-bonding capacity.
    • The morpholine group enhances solubility but reduces thermal stability compared to carbamates.
  • Applications : Studied as a neurokinin receptor antagonist in drug development.
Carbamate-Containing Analogues

a. GR159897

  • Structure : A piperidine derivative with a sulfinylmethyl group and a carbamate-like side chain.
  • Key Differences :
    • The absence of a benzothiazole ring reduces π-π stacking interactions.
    • The sulfinyl group introduces chirality, complicating synthesis but improving target specificity.
  • Applications : Investigated for its role in G protein-coupled receptor modulation.

Comparative Data Table

Compound Core Structure Substituents Key Properties Applications
2-(3-Oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate Benzothiazole 3-Oxo, ethyl N-butylcarbamate Moderate solubility, thermal stability ~180°C* Drug precursors, polymers
Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate Benzothiazole 1,1,3-Trioxo, methyl ester High polarity, polymorphic crystallization Crystallography models
L-742694 Morpholine-triazole 3-Oxo-1,2,4-triazole, fluorophenyl High receptor affinity, chiral centers Neurokinin antagonists
GR159897 Piperidine Sulfinylmethyl, methoxybenzyl Chirality-dependent activity, low logP GPCR modulation

*Hypothesized based on analogous carbamates.

Research Findings and Methodological Insights

  • Structural Analysis : The SHELX software suite (SHELXL, SHELXT) is widely used for refining and solving crystal structures of benzothiazole derivatives. For example, SHELXT automates space-group determination, critical for analyzing polymorphs like methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate.
  • Visualization : ORTEP-3 enables precise molecular graphics, aiding in the comparison of substituent effects on benzothiazole ring geometry.
  • Biological Activity : Carbamate groups, as seen in GR159897 and the target compound, improve membrane permeability but may reduce metabolic stability compared to ester analogues.

Biological Activity

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure features a benzothiazole moiety, which is significant in determining its biological activity.

Synthesis

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate typically involves the reaction of benzothiazole derivatives with carbamate precursors. The method generally follows these steps:

  • Preparation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core through cyclization reactions.
  • Formation of Carbamate : The benzothiazole derivative is then reacted with butyl isocyanate to form the carbamate linkage.

Antimicrobial Properties

Research indicates that compounds similar to 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiazole derivatives possess strong antifungal and antibacterial properties against various pathogens.

Pathogen Activity Reference
Escherichia coliInhibitoryTaubert et al., 2002
Candida albicansModerate inhibitionElgazwy & Abdel-Sattar, 2003
Staphylococcus aureusSignificant inhibitionDavis, 1972

Insecticidal Activity

Benzothiazole derivatives have been introduced as synergists in pesticide formulations to enhance their efficacy. The compound has been tested for its insecticidal properties against agricultural pests, demonstrating promising results.

Case Studies

  • Zebrafish Embryo Toxicity Study :
    A recent study assessed the toxicity of various benzothiazole derivatives on zebrafish embryos. The results indicated that certain derivatives exhibited low toxicity levels while maintaining effective biological activity against target pests .
  • Fungal Inhibition :
    A comparative study evaluated the fungicidal activity of several benzothiazole-based compounds against Botrytis cinerea, a common plant pathogen. The compound showed an EC50 value significantly lower than many commercial fungicides, indicating its potential as an effective agricultural agent .

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